

Does TN14003 show synergistic effects with other anti-cancer agents?

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Compound of Interest

Compound Name: TN14003

Cat. No.: B1682971

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TN14003: A Synergistic Partner in Cancer Therapy?

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[City, State] – [Date] – **TN14003**, a potent antagonist of the CXCR4 receptor, is demonstrating significant potential in enhancing the efficacy of conventional anti-cancer treatments. Preclinical studies have revealed that **TN14003** can act synergistically or additively with other anti-cancer agents, paving the way for novel combination therapies for various malignancies. This guide provides a comprehensive overview of the existing experimental data on the synergistic effects of **TN14003**, offering valuable insights for researchers, scientists, and drug development professionals.

The chemokine receptor CXCR4 is known to play a crucial role in tumor progression, metastasis, and the development of drug resistance. By blocking the interaction of CXCR4 with its ligand, CXCL12, **TN14003** disrupts key signaling pathways that promote cancer cell survival and proliferation. This mechanism of action makes **TN14003** a prime candidate for combination therapies, aiming to overcome resistance and improve patient outcomes.

Synergistic and Additive Effects of TN14003 in Combination Therapies

Current research highlights two notable examples of **TN14003**'s potential in combination with other anti-cancer agents: a synergistic effect with imatinib in Chronic Myeloid Leukemia (CML) and an additive effect with cisplatin and paclitaxel in Non-Small Cell Lung Cancer (NSCLC).

Synergistic Effect with Imatinib in Chronic Myeloid Leukemia (CML)

A pivotal study has demonstrated a potent synergistic anti-leukemic effect when **TN14003** (also known as BKT140) is combined with the tyrosine kinase inhibitor imatinib. This combination has shown to be highly effective in overcoming the protective effects of the bone marrow stroma, which is a known factor in CML drug resistance.

Quantitative Data Summary:

Cancer Type	Combination Agents	Key Findings	In Vitro/In Vivo	Reference
Chronic Myeloid Leukemia (CML)	TN14003 (BKT140) + Imatinib	90-95% reduction in CML cell viability.[1]	In Vitro	[1]
Chronic Myeloid Leukemia (CML)	TN14003 (BKT140) + Imatinib	Increased potency in reducing disease burden compared to single agents.[1]	In Vivo	[1]

Experimental Protocol: In Vitro CML Cell Viability Assay

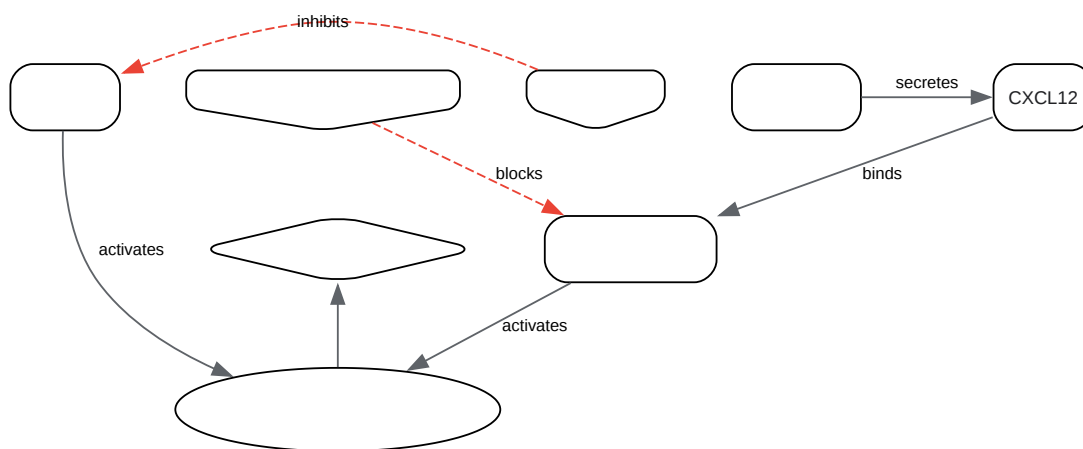
The synergistic effect of BKT140 and imatinib was evaluated on CML cell lines (K562, KCL22, and LAMA84). The cells were treated with BKT140 (8 μ M) in combination with IC50 concentrations of imatinib (0.2–0.3 μ M). Cell viability was assessed after a specified incubation period to determine the percentage of reduction in viable cells compared to control and single-agent treated cells. The combination of both agents promoted significant cell death.[2]

Experimental Protocol: In Vivo CML Xenograft Model

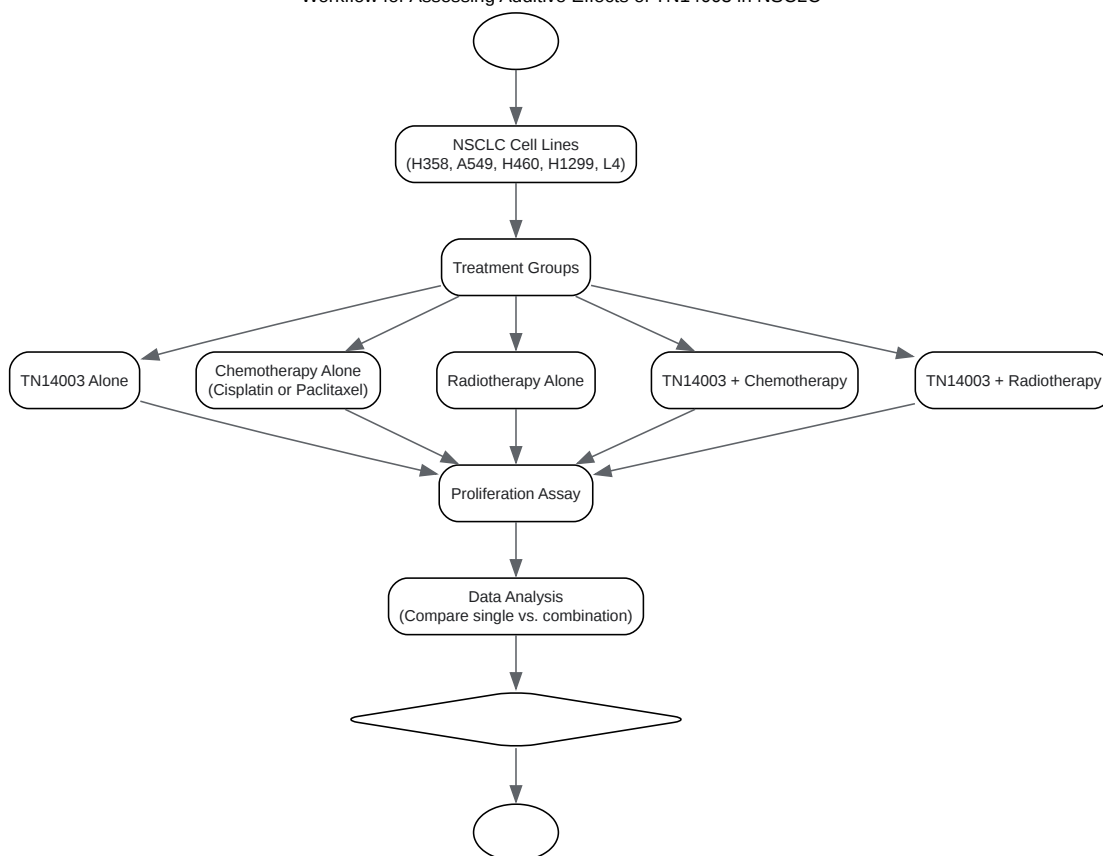
To assess the in vivo efficacy, a xenograft bioluminescent model of CML was established. Luciferase-transduced K562 cells were injected intraperitoneally into NOD/SCID mice. The mice were then treated with imatinib (0.6 mg/injection), BKT140 (100 μ g/injection), or a combination of both agents, administered intraperitoneally. Tumor burden was quantified using bioluminescence imaging to evaluate the reduction in disease progression. The combined treatment demonstrated increased potency in vivo.^[1]

Signaling Pathway: Disruption of Stroma-Mediated Chemoresistance

CXCR4-Mediated Chemoresistance and its Inhibition by TN14003



Workflow for Assessing Additive Effects of TN14003 in NSCLC

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References

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